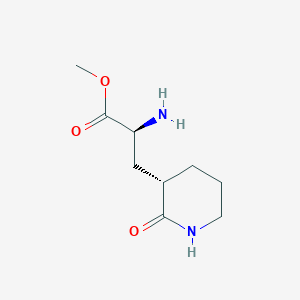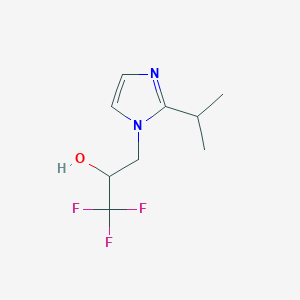
1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol is a chemical compound with the molecular formula C9H13F3N2O It is characterized by the presence of a trifluoromethyl group, an imidazole ring, and a hydroxyl group
Vorbereitungsmethoden
The synthesis of 1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol typically involves the reaction of 1,1,1-trifluoroacetone with 2-isopropylimidazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Analyse Chemischer Reaktionen
1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This combination of properties makes it a versatile compound for various applications .
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-propanol: Lacks the imidazole ring, making it less versatile in terms of biological activity.
1,1,1-Trifluoro-3-(1H-imidazol-1-yl)propan-2-ol: Similar structure but without the isopropyl group, which may affect its chemical reactivity and biological properties.
1,1,1-Trifluoro-3-(1-phenyl-1H-imidazol-2-yl)sulfanylpropan-2-ol: Contains a phenyl group and a sulfanyl group, providing different chemical and biological properties
These comparisons highlight the unique features of this compound, particularly its combination of a trifluoromethyl group, an imidazole ring, and a hydroxyl group, which contribute to its diverse applications and reactivity.
Eigenschaften
Molekularformel |
C9H13F3N2O |
|---|---|
Molekulargewicht |
222.21 g/mol |
IUPAC-Name |
1,1,1-trifluoro-3-(2-propan-2-ylimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C9H13F3N2O/c1-6(2)8-13-3-4-14(8)5-7(15)9(10,11)12/h3-4,6-7,15H,5H2,1-2H3 |
InChI-Schlüssel |
OYUAXZVBDVXKQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC=CN1CC(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


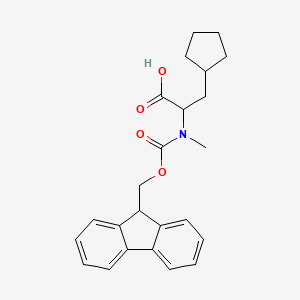
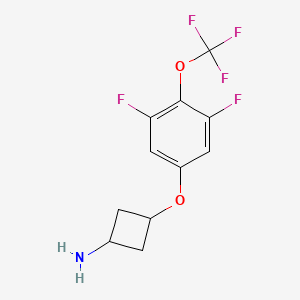

![(R)-6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one](/img/structure/B13325634.png)
![tert-Butyl 6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13325635.png)

![4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13325641.png)
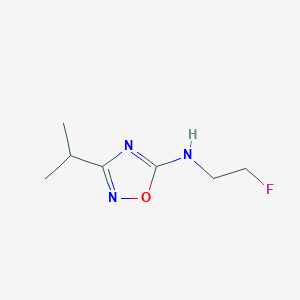
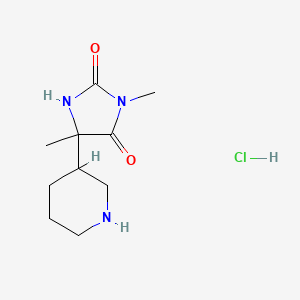
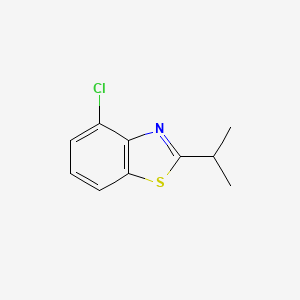
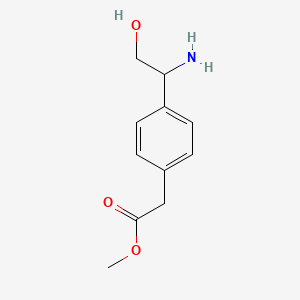
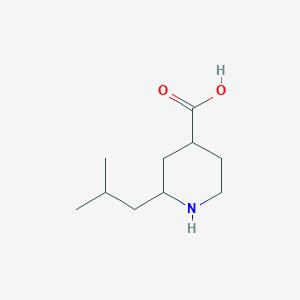
![(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B13325673.png)
